molecular formula C13H10ClNO2 B1346268 phenyl N-(3-chlorophenyl)carbamate CAS No. 50699-50-8

phenyl N-(3-chlorophenyl)carbamate

Cat. No.: B1346268
CAS No.: 50699-50-8
M. Wt: 247.67 g/mol
InChI Key: ODRCCNDEGWDDGA-UHFFFAOYSA-N
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Description

Phenyl N-(3-chlorophenyl)carbamate, also known as cloethocarb or fenocarb, is a chemical compound with the molecular formula C13H10ClNO2 and a molecular weight of 247.67 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and industrial chemistry.

Scientific Research Applications

Phenyl N-(3-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

Target of Action

Phenyl N-(3-chlorophenyl)carbamate, also known as Chlorpropham , is a phenyl carbamate herbicide. It primarily targets plant growth processes, acting as a growth regulator and sprout suppressant .

Mode of Action

It is known to inhibit the activity of p-starch enzyme and interfere with rna and protein synthesis in plants . This disruption in biochemical processes results in the suppression of plant growth and sprouting .

Biochemical Pathways

Chlorpropham affects several biochemical pathways. It interferes with oxidative phosphorylation and photosynthesis, disrupting the energy production and growth of the plant . The compound is metabolized by the bacterium Bacillus licheniformis NKC-1, which degrades Chlorpropham through hydrolysis by CIPC hydrolase enzyme to yield 3-chloroaniline (3-CA) as a major metabolic product . An inducible 3-CA dioxygenase catalyzes the incorporation of molecular oxygen and removes the amino group by deamination, yielding a monochlorinated catechol . Further degradation of 4-chlorocatechol proceeds via ortho-ring cleavage through the maleylacetate process .

Pharmacokinetics

Its biodegradation by bacillus licheniformis nkc-1 suggests that it can be metabolized and broken down into simpler compounds . The presence of these metabolites has been confirmed by using various analytical techniques .

Result of Action

The action of Chlorpropham results in the suppression of plant growth and sprouting, making it an effective herbicide and plant growth regulator . Its degradation results in the release of ammonia, chloride ions, and carbon dioxide .

Action Environment

The action of Chlorpropham can be influenced by environmental factors. For instance, its degradation and the efficacy of its action can be affected by the presence of certain bacteria in the soil

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(3-chlorophenyl)carbamate can be synthesized through the reaction of phenyl isocyanate with 3-chloroaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is facilitated by the presence of a base such as triethylamine, which helps in the formation of the carbamate linkage.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form phenol and 3-chloroaniline.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Hydrolysis: Phenol and 3-chloroaniline.

    Oxidation: Quinones.

    Substitution: Nitro or halogenated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl N-(3-chlorophenyl)carbamate (CIPC): Used as a herbicide and plant growth regulator.

    Phenyl N-(2-chlorophenyl)carbamate: Similar structure but with the chlorine atom in a different position.

    Phenyl N-(4-chlorophenyl)carbamate: Another positional isomer with different chemical properties.

Uniqueness

Phenyl N-(3-chlorophenyl)carbamate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atom on the aromatic ring can significantly affect the compound’s interaction with enzymes and other molecular targets, making it distinct from its isomers .

Properties

IUPAC Name

phenyl N-(3-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRCCNDEGWDDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964934
Record name Phenyl hydrogen (3-chlorophenyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50699-50-8
Record name NSC29155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl hydrogen (3-chlorophenyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYL N-(3-CHLOROPHENYL)CARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1.56 g of phenyl chloroformate in 50 ml of ether was added dropwise to a stirred solution of 2.55 g of 3-chloroaniline in 35 ml of ether. The mixture was stirred for one hour at room temperature and then filtered. The filtrate was evaporated and the residue crystallized from hexane to yield phenyl N-(3-chlorophenyl)carbamate.
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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